N-(2-methoxyphenyl)-3-nitrobenzamide
Description
Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
Benzamide and its derivatives represent a critical pharmacophore in the realm of drug discovery and medicinal chemistry. researchgate.net This structural motif is present in a wide array of therapeutic agents with diverse biological activities. The versatility of the benzamide scaffold allows for a range of chemical modifications, leading to compounds with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.net
The amide linkage in these molecules is a key feature, providing stability and the capacity for hydrogen bonding, which is crucial for interacting with biological targets like enzymes and receptors. researchgate.net Several commercially available drugs incorporate the benzamide structure, highlighting its importance in medicine. For instance, some benzamide derivatives are utilized in psychiatric medicine, while others function as antiemetics or gastroprokinetic agents. Recent research has also focused on benzamide derivatives as potential treatments for diabetes by acting as glucokinase activators.
The broad spectrum of biological activities associated with benzamides underscores their significance as a privileged scaffold in the development of new therapeutic agents.
Rationale for Investigating N-(2-methoxyphenyl)-3-nitrobenzamide and its Analogues
The specific rationale for investigating this compound stems from the convergence of two key structural motifs: the nitrobenzamide core and the methoxyphenyl group. The nitro group is a strong electron-withdrawing feature that significantly influences the electronic properties of the aromatic ring, potentially modulating the compound's interaction with biological targets. mdpi.com The presence of a nitro group can also be a precursor for the synthesis of other functional groups, such as amines, which can be further modified. mdpi.com
The methoxyphenyl group, on the other hand, is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical determinants of pharmacokinetic and pharmacodynamic properties. The investigation of analogues, such as those with different substitution patterns on the phenyl rings or modifications to the amide linker, is a standard strategy in medicinal chemistry to explore structure-activity relationships (SAR). This systematic approach helps in identifying the key structural features responsible for the biological activity and in optimizing the lead compound to enhance its potency and selectivity.
The combination of the nitrobenzamide and methoxyphenyl moieties in this compound makes it a compound of interest for screening for a variety of biological activities, particularly in areas where these individual components have shown promise.
Overview of Prior Research on Related Nitrobenzamide and Methoxyphenyl Derivatives
Research into nitrobenzamide and methoxyphenyl derivatives has yielded a wealth of information on their synthesis, structural properties, and biological activities. For instance, a study on N-(2-methoxyphenyl)-2-nitrobenzamide, an isomer of the title compound, detailed its synthesis and crystal structure, providing insights into the geometric parameters and intermolecular interactions of this class of molecules. nih.gov The dihedral angle between the two aromatic rings and the twist of the nitro group were found to be key structural features. nih.gov
Furthermore, research on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds has led to the synthesis of complex molecules incorporating the 2-methoxyphenyl and 3-nitrobenzoyl groups. mdpi.com One such derivative, 4-(2-methoxyphenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]thiosemicarbazide, was synthesized and its molecular structure was determined by single-crystal X-ray diffraction. mdpi.com This line of research is focused on the development of new antimicrobial agents. mdpi.com
Collectively, these studies on related nitrobenzamide and methoxyphenyl derivatives provide a solid foundation for understanding the chemical and potential biological properties of this compound and its analogues.
Research Findings on Related Compounds
| Compound | Key Findings | Reference |
|---|---|---|
| N-(2-methoxyphenyl)-2-nitrobenzamide | The crystal structure was determined, showing a dihedral angle of 28.9 (1)° between the aromatic rings and a 40.2 (1)° twist of the nitro group. The structure is stabilized by an N—H⋯O hydrogen bond. | nih.gov |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | The synthesis and crystal structures of the 2-, 3-, and 4-nitro isomers were analyzed. The study revealed that despite similar molecular structures, the isomers exhibit different intermolecular interactions in the crystalline state. | mdpi.com |
| 4-(2-methoxyphenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]thiosemicarbazide | This compound was synthesized as part of a search for new antimicrobial agents. Its molecular structure was confirmed by X-ray diffraction, revealing a centrosymmetric hydrogen-bonded dimer as the main supramolecular entity. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-3-2-7-12(13)15-14(17)10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWSFKDXBFCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Methoxyphenyl 3 Nitrobenzamide and Analogues
Direct Amidation and Acylation Strategies
Direct formation of the amide bond between a carboxylic acid derivative and an amine is the most common and straightforward approach to synthesizing benzamides. This can be accomplished using activated carboxylic acid species like acid chlorides or through mechanochemical activation.
A well-established method for forming the amide linkage in N-(2-methoxyphenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-methoxyaniline. This is a classic nucleophilic acyl substitution reaction. The reaction is typically performed in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
An analogous synthesis has been reported for the isomeric compound, N-(2-methoxyphenyl)-2-nitrobenzamide, where 2-methoxyaniline was reacted with 2-nitrobenzoyl chloride in pyridine. nih.gov The mixture was kept at room temperature for 15 hours, after which the product was precipitated by adding water and recrystallized from benzene (B151609), yielding yellow crystals. nih.gov This general procedure is readily adaptable for the synthesis of the target 3-nitro isomer.
Table 1: Example Synthesis of a N-(2-methoxyphenyl)-nitrobenzamide Isomer
| Reactant 1 | Reactant 2 | Solvent/Base | Reaction Time | Yield |
|---|---|---|---|---|
| 2-methoxyaniline | 2-nitrobenzoyl chloride | Pyridine | 15 hours | 75% |
Data adapted from a synthesis of N-(2-methoxyphenyl)-2-nitrobenzamide. nih.gov
The process for producing nitrobenzoyl chlorides, the key starting material, involves the controlled hydrolysis of the corresponding nitrobenzotrichloride. google.com This reaction can be catalyzed by Lewis acids such as iron(III) chloride. google.com
Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce chemical reactions, offer a green and efficient alternative to traditional solvent-based syntheses. rsc.org These approaches can produce amides rapidly, often in the absence of bulk solvents, leading to reduced waste and simplified purification. rsc.orgresearchgate.net
Several mechanochemical strategies are applicable for amide bond formation:
Activation with CDI: Carboxylic acids can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a ball mill. The resulting acyl-imidazole intermediate then reacts with an amine to form the amide. This process has been shown to be effective for the multi-gram synthesis of amides with reaction times often under 10 minutes. rsc.org
Activation with TCT/PPh3: A system using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh3) can activate carboxylic acids for amidation under solvent-drop grinding conditions. rsc.org This method is mild and has been used for a variety of aromatic and aliphatic acids. rsc.org
Direct Milling: In some cases, acyl chlorides and anilines can be reacted directly under mortar and pestle or ball milling conditions to form the amide bond. nih.govacs.org
These solvent-free or low-solvent methods are often complete within minutes to a couple of hours and can result in high, sometimes quantitative, yields. researchgate.net
Table 2: Overview of Mechanochemical Amidation Methods
| Activation System | Typical Conditions | Advantages |
|---|---|---|
| Carbonyldiimidazole (CDI) | Ball milling, solvent-free | Rapid, scalable, easy purification. rsc.org |
| TCT/PPh3 | Mortar and pestle, solvent-drop grinding | Mild conditions, compatible with various functional groups. rsc.org |
Ring-Opening Reactions for Benzamide (B126) Scaffold Construction
An alternative strategy for constructing the benzamide framework involves the ring-opening of heterocyclic compounds like oxazolones or benzoxazines. researchgate.netresearchgate.net In this approach, the benzamide is formed by cleaving a ring system with a suitable nucleophile.
For instance, benzamides can be synthesized by the microwave-assisted ring opening of 4-benzylidene-2-phenyl-5-oxazolone derivatives with various anilines. researchgate.net While conventional heating may be ineffective, microwave irradiation can facilitate the nucleophilic attack of the aniline (B41778) on the oxazolone's carbonyl carbon, leading to the formation of the desired benzamide in good yields with reduced reaction times. researchgate.net Similarly, bis-oxazolones can be reacted with aromatic amines, leading to a ring-opening that forms bis-diamide structures. researchgate.net
Another class of compounds, 1,3-benzoxazines, can undergo ring-opening polymerization catalyzed by acids or in-situ generated thiols. acs.org While typically used for polymer synthesis, this principle of ring-opening with a nucleophile demonstrates a potential, albeit less direct, route to forming amide-like linkages.
Derivatization Strategies for this compound Scaffolds
The this compound molecule contains several reactive sites that allow for further chemical modification. These derivatization strategies enable the synthesis of a library of related compounds, potentially with altered chemical or biological properties.
New functional groups can be introduced onto the existing scaffold. A primary target for modification is the nitro group on the benzoyl ring. The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This newly formed amine can then be subjected to a wide range of reactions, such as acylation, alkylation, or diazotization, to introduce further diversity.
Additionally, the aromatic rings themselves could undergo electrophilic aromatic substitution, although the directing effects of the existing methoxy (B1213986), amide, and nitro groups would need to be considered. For example, a related compound, 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide, has been synthesized, demonstrating that additional substituents can be present on the nitrobenzoyl ring. sigmaaldrich.com
The core this compound structure can be used as a building block to create more complex "hybrid" molecules. This involves linking the scaffold to other chemical moieties.
One such strategy involves converting a related 3-nitrobenzoyl derivative into a hydrazide. For example, 4-(morpholin-4-yl)-3-nitrobenzoic acid was converted to its acid chloride and then reacted with hydrazine (B178648) hydrate (B1144303) to form 4-(morpholin-4-yl)-3-nitrobenzhydrazide. mdpi.com This hydrazide then served as a key intermediate for synthesizing a series of thiosemicarbazide (B42300) derivatives by reacting it with various isothiocyanates. mdpi.com This approach illustrates how the 3-nitrobenzoyl portion of the target molecule could be chemically elaborated to link it with other functional pharmacophores like thiosemicarbazides.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Experimental ¹H and ¹³C NMR data for N-(2-methoxyphenyl)-3-nitrobenzamide are not available in the reviewed literature.
Specific ¹H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and integration for the protons of this compound, have not been reported.
Reported ¹³C NMR data detailing the chemical shifts for the 14 carbon atoms of this compound could not be found.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound, which would show characteristic absorption bands for the N-H, C=O (amide I), N-H bend (amide II), C-N, C-O, and NO₂ functional groups, is not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Published mass spectrometry data, which would confirm the molecular weight (C₁₄H₁₂N₂O₄, Exact Mass: 272.08 g/mol ) and detail the fragmentation pattern of this compound, could not be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis spectroscopic data to determine the absorption maxima (λmax) related to the electronic transitions within the aromatic and nitro-substituted systems of this compound.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
No crystallographic data from single-crystal or powder XRD studies for this compound have been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions is unknown.
Determination of Molecular Geometry and Conformation
The molecular geometry and conformation of N-(2-methoxyphenyl)-2-nitrobenzamide were determined using single-crystal X-ray diffraction. The analysis reveals specific spatial arrangements of the atoms and the orientation of the functional groups relative to each other.
In the solid state, the molecule is not planar. The two aromatic rings, the 2-methoxyphenyl group and the 2-nitrobenzoyl group, are twisted relative to each other. The dihedral angle between the mean planes of these two rings is 28.9(1)°. nih.gov This non-planar conformation is a result of steric hindrance between the ortho substituents on both rings.
Furthermore, the nitro group is significantly twisted out of the plane of the benzene (B151609) ring to which it is attached. The angle of this twist is 40.2(1)°. nih.gov The amide linkage itself imposes certain geometric constraints, but rotation around the C-N bond and the bonds connecting the rings to the amide group allows the molecule to adopt this twisted conformation.
Table 1: Selected Torsion Angles for N-(2-methoxyphenyl)-2-nitrobenzamide (Note: This data is for the 2-nitro isomer, not the 3-nitro isomer.)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| O(3) | N(2) | C(8) | C(9) | 40.2(1) |
| C(7) | N(1) | C(1) | C(6) | - |
| C(2) | C(1) | N(1) | C(7) | - |
Detailed torsion angles for the amide linkage were not explicitly provided in the source material.
Table 2: Crystal Data and Structure Refinement for N-(2-methoxyphenyl)-2-nitrobenzamide (Note: This data is for the 2-nitro isomer, not the 3-nitro isomer.)
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂N₂O₄ |
| Formula Weight | 272.26 |
| Temperature | 173(2) K |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.6467 (11) |
| b (Å) | 9.9272 (8) |
| c (Å) | 16.5032 (14) |
| Volume (ų) | 1252.8 (2) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of N-(2-methoxyphenyl)-2-nitrobenzamide is stabilized by intermolecular hydrogen bonding. nih.gov Specifically, a classical N—H···O hydrogen bond plays a key role in the crystal packing. In this interaction, the amide hydrogen (N-H) acts as a hydrogen bond donor, while one of the oxygen atoms from a neighboring molecule serves as the acceptor.
Table 3: Hydrogen-Bond Geometry for N-(2-methoxyphenyl)-2-nitrobenzamide (Å, °) (Note: This data is for the 2-nitro isomer, not the 3-nitro isomer.)
| D—H···A | D-H | H···A | D···A | D-H···A (°) |
| N(1)—H(1)···O(2) | 0.88(3) | 2.06(3) | 2.919(3) | 164(3) |
(D = Donor atom; H = Hydrogen atom; A = Acceptor atom)
Computational and Theoretical Investigations of N 2 Methoxyphenyl 3 Nitrobenzamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, electronic distributions, and vibrational modes.
The three-dimensional arrangement of atoms in N-(2-methoxyphenyl)-3-nitrobenzamide is crucial for its chemical and biological activity. Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, is employed to determine the most stable conformation of the molecule.
Conformational analysis of substituted benzamides reveals that they can exist as interconverting cis and trans conformers with respect to the orientation of the carbonyl oxygen and the substituent on the aniline (B41778) ring. nih.gov For this compound, the presence of the methoxy (B1213986) group at the ortho position of the aniline ring can lead to additional conformational possibilities due to its rotation. nih.gov The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. DFT calculations can be used to determine the relative energies of these different conformations and thus predict the most populated conformer in a given environment. mdpi.commdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Structure (Note: This table is illustrative and based on general findings for related structures, as specific DFT data for this compound was not available in the cited literature.)
| Parameter | Typical Value Range |
|---|---|
| C=O Bond Length | 1.22 - 1.25 Å |
| C-N (Amide) Bond Length | 1.35 - 1.38 Å |
| N-H Bond Length | 1.01 - 1.03 Å |
| Dihedral Angle (Ring 1 - Amide) | 20° - 40° |
The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
For molecules containing nitro-aromatic and methoxy-phenyl moieties, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO is typically found on the electron-deficient nitro-substituted ring. nih.govnih.gov This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap for related nitro-containing Schiff base compounds has been calculated to be around 2.96 eV. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the electronic distribution within a molecule. It illustrates the regions of positive and negative electrostatic potential on the molecular surface. Negative regions (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and nitro groups. researchgate.net Positive regions (colored blue) are electron-poor and are sites for nucleophilic attack, often found around the hydrogen atoms, particularly the amide N-H proton. researchgate.net The MEP map provides a guide to the sites of hydrogen bonding and other non-covalent interactions.
Table 2: Calculated Electronic Properties for a Representative Nitrobenzamide Derivative (Note: This table is illustrative and based on general findings for related structures, as specific DFT data for this compound was not available in the cited literature.)
| Property | Typical Calculated Value |
|---|---|
| EHOMO | -5.7 to -6.5 eV |
| ELUMO | -1.8 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV |
| Chemical Hardness (η) | 1.5 to 2.0 eV |
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.net This is a powerful method for confirming the structure of a synthesized compound. Key vibrational modes for this compound would include the N-H stretch of the amide group (typically around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1700 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). nih.govnih.gov
DFT calculations can also be used to investigate the rotational energy barriers within the molecule, such as the rotation around the C-N amide bond or the rotation of the phenyl rings. mdpi.com The energy barrier for the rotation of an isopropyl group in carvacrol (B1668589) derivatives, for example, has been calculated to be in the range of 14–17 kcal/mol. mdpi.com Understanding these rotational barriers provides insight into the molecule's conformational flexibility and the likelihood of different conformers existing at room temperature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.
While specific docking studies for this compound are not widely reported, research on structurally similar benzamide derivatives highlights their potential to interact with various biological targets. For instance, derivatives of N-(2-methoxyphenyl)benzamide have been investigated as inhibitors of the HIV-1 viral infectivity factor (Vif). nih.govnih.gov Molecular docking simulations of these compounds have been used to predict how they fit into the binding pocket of the Vif-ElonginB-ElonginC complex.
The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction. nih.gov For a series of nitrobenzamide derivatives studied as antidiabetic agents, docking simulations revealed binding energies ranging from -7.9 to -9.8 kcal/mol against α-amylase and α-glucosidase. nih.gov
A crucial outcome of molecular docking is the identification of the specific amino acid residues in the target protein that form key interactions with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For example, in studies of nitrobenzamide derivatives as anti-inflammatory agents targeting the inducible nitric oxide synthase (iNOS) enzyme, docking analyses have shown that the nitro groups can form important interactions within the active site. researchgate.net Similarly, in the context of HIV-1 Vif inhibitors, the methoxyphenyl and benzamide moieties have been shown to form critical hydrogen bonds and hydrophobic interactions with residues in the Vif binding pocket. nih.gov The amide N-H group and the carbonyl oxygen are common hydrogen bond donors and acceptors, respectively, while the aromatic rings often participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.
Table 3: Common Interacting Residues for Benzamide-Type Ligands in Enzyme Active Sites (Note: This is a generalized table based on findings for related compounds.)
| Interaction Type | Potential Interacting Residues |
|---|---|
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
MD simulations on derivatives such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been employed to validate the stability of ligand-protein complexes. researchgate.netnih.gov In such studies, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains in a consistent pose within the binding site, indicating a stable interaction. researchgate.netnih.gov For this compound, a similar approach could be used to understand its interaction with potential biological targets.
Furthermore, MD simulations can elucidate the conformational flexibility of the molecule. A study on 4-nitro-N-1H-pyrazol-3-ylbenzamide, for instance, used MD to analyze the stability of different conformers. nih.gov The simulations revealed a rotational barrier between conformers in the range of 2.5-5.5 kcal/mol, indicating that the molecule can adopt different spatial arrangements. nih.gov For this compound, key dihedral angles, such as the one between the two aromatic rings and the torsion of the nitro group, would be of particular interest. In the crystal structure of the related compound N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9(1)°, and the nitro group is twisted by 40.2(1)° out of the plane of its attached aromatic ring. nih.gov MD simulations could reveal the dynamic range of these angles in a solution or biological environment.
Table 1: Representative Data from MD Simulations of Related Nitrobenzamide Derivatives
| Compound/System | Simulation Parameter | Finding | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide - α-glucosidase complex | RMSD Analysis | Stable ligand-protein complex, suggesting stable binding. | researchgate.netnih.gov |
| 4-nitro-N-1H-pyrazol-3-ylbenzamide | Rotational Barrier | 2.5-5.5 kcal/mol between conformers. | nih.gov |
| N-(2-methoxyphenyl)-2-nitrobenzamide | Crystal Structure Dihedral Angles | Aromatic rings: 28.9(1)°; Nitro group twist: 40.2(1)°. | nih.gov |
This table presents data from related compounds to illustrate the type of information obtained from MD simulations, as direct data for this compound is not available.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. The associated 2D fingerprint plots provide a quantitative summary of the different types of atomic contacts.
While a specific Hirshfeld surface analysis for this compound has not been reported, studies on analogous compounds provide a clear indication of the expected intermolecular interactions. For instance, the analysis of N-(2-nitrophenyl)maleimide, which also contains a nitro-substituted phenyl ring, reveals the dominant contributions to crystal packing. nih.gov
The dnorm map typically shows red spots, indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds. For this compound, strong N-H···O hydrogen bonds involving the amide group and potentially weaker C-H···O interactions with the nitro and methoxy groups are anticipated to be significant.
The 2D fingerprint plot decomposes the Hirshfeld surface into contributions from different atom···atom contacts. Based on analyses of related structures, the primary interactions for this compound are expected to be:
H···H contacts: These are generally the most abundant contacts, arising from the numerous hydrogen atoms on the periphery of the molecule. In a study of a nitrone, H···H contacts accounted for 55.2% of the total surface area. jcchems.com
O···H/H···O contacts: These are characteristic of hydrogen bonds and are typically represented by sharp "spikes" in the fingerprint plot. In N-(2-nitrophenyl)maleimide, these interactions contributed 54.7% to the crystal packing. nih.gov
C···C contacts: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, which would appear as a distinct region in the fingerprint plot. In (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, C···C contacts contributed 11.2%. nih.gov
N···H/H···N contacts: These contacts are also possible, particularly involving the amide and nitro groups.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Intermolecular Contact | N-(2-nitrophenyl)maleimide nih.gov | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine nih.gov | Nitrone C16H16N2O jcchems.com |
| H···H | 15.6% | 23.0% | 55.2% |
| O···H/H···O | 54.7% | 20.1% | - |
| C···H/H···C | 15.2% | 8.0% | 27.1% |
| C···C | - | 11.2% | - |
| Cl···H/H···Cl | - | 19.0% | - |
This table showcases the distribution of intermolecular contacts in related molecules to infer the expected interactions for this compound.
In Vitro Biological Activity Evaluation of N 2 Methoxyphenyl 3 Nitrobenzamide and Its Derivatives
Anti-inflammatory Activity Studies (Pre-clinical Models)
Benzamide (B126) derivatives have been investigated for their ability to modulate key pathways in the inflammatory response. nanobioletters.comhumanjournals.com Research has focused on their effects on inflammatory mediators and enzymes in cellular models.
Inhibition of Nitric Oxide (NO) Production in Macrophages
In inflammatory conditions, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). nih.gov This overproduction of NO contributes to tissue damage and perpetuates the inflammatory cycle. nih.govnih.gov Various derivatives of benzamide have been shown to interfere with this process. Studies on related compounds, such as certain triterpenoids, have demonstrated the ability to suppress the formation of iNOS in mouse macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). cornell.eduresearchgate.net This inhibition of iNOS expression directly leads to a decrease in the production of nitric oxide, suggesting a key mechanism for the anti-inflammatory effects of this class of compounds. cornell.edunih.gov The expression of iNOS in macrophages is often controlled by cytokines and microbial products through transcriptional induction. nih.gov
Modulation of Inflammatory Cytokines (e.g., IL-1β, TNF-α)
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators in initiating and sustaining inflammation. mdpi.comnih.gov These molecules trigger a cascade of events, including the production of other inflammatory mediators and the recruitment of immune cells. nih.gov Research has shown that certain benzamide derivatives can modulate the expression of these critical cytokines. For instance, studies on other anti-inflammatory compounds have demonstrated the inhibition of IL-1β production in microglial cells. nih.gov TNF-α, a potent inflammatory cytokine, is known to induce the production of various chemokines and adhesion molecules. nih.gov The ability of N-(2-methoxyphenyl)-3-nitrobenzamide derivatives to interfere with the signaling pathways of TNF-α and IL-1β is a significant aspect of their anti-inflammatory potential, as these cytokines are central to the pathology of many inflammatory diseases. mdpi.comnih.gov
Impact on Inflammatory Enzymes (e.g., COX-2, iNOS)
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and are responsible for the synthesis of prostaglandins and nitric oxide, respectively. nih.gov The inhibition of these enzymes is a primary target for anti-inflammatory drug development. nih.gov Studies on various benzamide and related derivatives have shown significant inhibitory effects on both COX-2 and iNOS expression in macrophage cell lines stimulated with LPS. cornell.eduresearchgate.netresearchgate.net The suppression of these enzymes occurs at the transcriptional level, preventing the production of their respective inflammatory products. cornell.edunih.govnih.gov The downregulation of iNOS and COX-2 is often mediated through the inhibition of upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov
Antimicrobial Activity (Pre-clinical Models)
Derivatives of benzamide have demonstrated a broad spectrum of antimicrobial activity in various pre-clinical evaluations. nanobioletters.comresearchgate.net These compounds have been tested against a range of pathogenic bacteria and fungi to determine their efficacy.
Antibacterial Efficacy Against Bacterial Strains
Numerous studies have highlighted the potential of benzamide derivatives as antibacterial agents. nanobioletters.comresearchgate.net For example, certain synthesized N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com In one study, a specific derivative, compound 5a, exhibited a significant zone of inhibition against B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other derivatives also displayed notable activity. nanobioletters.com Similarly, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide showed antimicrobial activity against E. coli with a MIC of 31.3 ppm, while N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide was active against Bacillus subtilis at the same concentration. researchgate.net The antibacterial activity of these compounds suggests they could interfere with essential bacterial processes. nanobioletters.com
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
Antifungal Efficacy Against Fungal Strains
In addition to their antibacterial properties, benzamide derivatives have been evaluated for their effectiveness against various fungal pathogens. nih.gov Studies have shown that certain novel benzamide derivatives containing a triazole moiety exhibit good antifungal activities against phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov For instance, one derivative displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL. nih.gov Another compound showed a broad spectrum of antifungal activity with EC50 values ranging from 0.98 to 6.71 µg/mL against tested fungi. nih.gov The structure-activity relationship analysis from these studies suggests that the presence of specific chemical groups, such as fluorine or chlorine on the benzene (B151609) ring, can significantly enhance the antifungal activity. nih.gov Other research on N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives also reported significant inhibition against fungi like Fusarium oxysporum and Sclerotinia sclerotiorum. researchgate.net
Table 2: Antifungal Activity of Selected Benzamide Derivatives
Antimycobacterial Activity
The antimycobacterial potential of nitrobenzamide derivatives has been a subject of significant investigation. Research into a series of novel N-benzyl or N-pyridinylmethyl 3,5-dinitrobenzamides has demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb). Several of these compounds exhibited excellent minimum inhibitory concentration (MIC) values, some recorded at less than 0.016 µg/mL against both the drug-sensitive Mtb H7Rv strain and drug-resistant clinical isolates. This level of activity is comparable to established and developmental antitubercular agents. The structure-activity relationship studies within this class of compounds indicate that strong electron-withdrawing groups, such as a nitro group at the C-5 position of the benzamide core, are essential for potent activity.
Similarly, studies on 2-methoxybenzanilides, a class to which this compound belongs, have shown activity against M. tuberculosis H37Rv, as well as atypical strains like Mycobacterium kansasii and Mycobacterium avium. The research highlighted that thioxo analogues (benzthioanilides) were generally more active than their corresponding benzanilide (B160483) counterparts. For instance, the derivative 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide was identified as a highly active compound with a MIC of 2 µmol L⁻¹ against M. tuberculosis.
| Compound Class | Specific Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| N-benzyl 3,5-dinitrobenzamides | Compound A6 | M. tuberculosis H37Rv | < 0.016 µg/mL |
| N-benzyl 3,5-dinitrobenzamides | Compound A11 | M. tuberculosis H37Rv | < 0.016 µg/mL |
| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides | Compound C1 | M. tuberculosis H37Rv | < 0.016 µg/mL |
| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides | Compound C4 | M. tuberculosis H37Rv | < 0.016 µg/mL |
| Benzthioanilide | 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | M. tuberculosis | 2 µmol L⁻¹ |
Anticancer and Cytotoxic Activity (Pre-clinical Cell Line Models)
Evaluation of Cytotoxicity Against Cancer Cell Lines
Derivatives of benzamide have been assessed for their antiproliferative effects against various cancer cell lines. A study involving N-(substituted coumarin-3-yl) benzamides demonstrated that these compounds exhibited efficient cytotoxic effects toward a human Hepatocellular Carcinoma cell line (HepG2). ajol.info One derivative, 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate, was found to be the most potent in this series. ajol.info
Furthermore, research into 3-nitrobenzamide derivatives as inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1) has also shed light on their cytotoxic potential. researchgate.net While the parent 3-nitrobenzamide compounds showed low-to-moderate activity, a derivative designated CCA-1.1 displayed notable cytotoxic activity against 4T1 breast cancer cells, with a half-maximal inhibitory concentration (IC50) value of 3 µM. researchgate.net
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|---|
| N-(substituted coumarin-3-yl) benzamide | Compound 8a | HepG2 (Liver Cancer) | Data reported as most potent of series |
| Nitrobenzamide Derivative | CCA-1.1 | 4T1 (Breast Cancer) | 3 µM |
Induction of Apoptosis and Cell Cycle Modulation
The mechanism of anticancer activity for N-substituted benzamides has been linked to the induction of apoptosis and modulation of the cell cycle. nih.gov Detailed mechanistic studies using declopramide (3-chloroprocainamide), a structural analogue, revealed that these compounds can induce apoptosis in both murine pre-B cells (70Z/3) and human promyelocytic leukemia cells (HL60). nih.gov The apoptotic pathway was shown to involve the release of cytochrome c into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov This process was determined to be independent of the p53 tumor suppressor protein. nih.gov
Prior to the onset of apoptosis, these N-substituted benzamides were observed to induce a cell cycle block at the G2/M phase. nih.gov This cell cycle arrest is a distinct event that occurs upstream of apoptosis induction. nih.gov Further research on other benzamide derivatives has provided complementary findings. For instance, a specific N-(substituted coumarin-3-yl) benzamide derivative was shown to cause cell cycle arrest at the G1/S transition and promote apoptosis by increasing the population of cells in the pre-G1 phase in HepG2 cells. ajol.info
Topoisomerase Inhibition Studies
While topoisomerase inhibition is a known mechanism for many anticancer drugs, direct evidence for this compound is not extensively documented. However, research on structurally related compounds provides insight into this potential mechanism. A study on a sub-series of tricyclic novel bacterial topoisomerase inhibitors (NBTIs) that feature an amide linkage unexpectedly found that two of these compounds also targeted human topoisomerase IIα (TOP2α). nih.gov These amide derivatives were capable of inducing both single- and double-strand breaks in the DNA of human leukemia K562 cells, indicating a direct interaction with the human enzyme. nih.gov This finding suggests that the amide scaffold present in benzamide derivatives could potentially be developed to target human topoisomerases, representing a possible avenue for their anticancer effects. nih.gov
Enzyme Inhibition Assays (Pre-clinical Models)
Alpha-Glucosidase and Alpha-Amylase Inhibition
In the context of metabolic enzyme inhibition, alpha-glucosidase and alpha-amylase are key targets for managing postprandial hyperglycemia. A thorough review of available scientific literature was conducted to identify studies evaluating the inhibitory activity of this compound and its direct derivatives against these enzymes. The search did not yield any studies that have specifically assessed this class of compounds for alpha-glucosidase or alpha-amylase inhibition. Therefore, there is currently no available data to report on this specific biological activity.
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that can contribute to the pathogenesis of diseases such as peptic ulcers and the formation of infection-induced urinary stones. The inhibition of urease is a key target for the development of new therapeutic agents.
Table 1: Urease Inhibition by Selected Nitrobenzamide Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| (Z)-N-(3-(4-aminosulfonylphenyl)-4-methylthiazol-2(3H)-ylidene)-3-fluorobenzamide | Not specified as mixed type inhibitor | Thiourea | 20.9 ± 0.92 |
| (Z)-N-(3-(4-aminosulfonylphenyl)-4-methylthiazol-2(3H)-ylidene)-2-chloro-4-nitrobenzamide | 0.058 ± 0.011 | Thiourea | 20.9 ± 0.92 |
| 7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | 19.45 | Thiourea | 21 |
This table presents data for compounds structurally related to this compound to provide context on the potential for this chemical class as urease inhibitors.
Human Coagulation Factor Xa (hfXa) Inhibition
Human coagulation factor Xa (hfXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is a key target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders.
There is no specific data available in the public domain regarding the inhibitory activity of this compound against human coagulation factor Xa. However, the benzamide scaffold is a common feature in a number of potent and selective factor Xa inhibitors. For example, Darexaban (YM150) is a potent and orally available factor Xa inhibitor that contains a substituted benzamide moiety. The exploration of various benzamide derivatives continues to be an active area of research for the discovery of new anticoagulants.
Table 2: Factor Xa Inhibition by Selected Benzamide Derivatives
| Compound | IC50 (nM) | Target |
|---|---|---|
| Rivaroxaban (BAY 59-7939) | 0.7 | Factor Xa |
| Darexaban (YM150) | Not specified | Factor Xa |
This table includes examples of benzamide-containing compounds that are known inhibitors of Factor Xa, illustrating the relevance of this chemical structure in the design of anticoagulants.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.
Specific experimental data on the inhibition of MAO-A or MAO-B by this compound could not be located in the reviewed scientific literature. Research into the MAO inhibitory potential of benzamide derivatives is ongoing. For example, certain substituted benzamides have been patented as selective MAO-B inhibitors google.com. The electronic and steric properties of substituents on the benzamide core play a crucial role in determining the potency and selectivity of inhibition for MAO-A and MAO-B. For instance, 7-Chloro-4-nitrobenzofurazan has been shown to be a potent inhibitor of both MAO isoforms nih.gov.
Table 3: MAO-A and MAO-B Inhibition by a Selected Nitro Compound
| Compound | Target | IC50 |
|---|---|---|
| 7-Chloro-4-nitrobenzofurazan | MAO-A (human placenta) | Competitive Inhibition |
| 7-Chloro-4-nitrobenzofurazan | MAO-B (bovine liver) | Competitive Inhibition |
This table shows the inhibitory activity of a nitro-containing compound against MAO-A and MAO-B to provide an example of the potential activity of this chemical class.
Photosynthetic Electron Transport (PET) Inhibition in Chloroplasts
The inhibition of photosynthetic electron transport (PET) in chloroplasts is a mechanism of action for many herbicides. By interrupting the flow of electrons, these compounds disrupt the plant's ability to produce energy through photosynthesis.
While there is no specific information on the PET inhibitory activity of this compound, studies on related anilide and carboxamide compounds have been conducted. The ability of a compound to inhibit PET is often related to its lipophilicity and the electronic properties of its substituents. For instance, a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides showed that their PET-inhibiting activity was dependent on the position of substituents on the anilide ring. nih.govmdpi.com Several N-(methoxyphenyl) and N-(nitrophenyl) containing compounds have been evaluated for their herbicidal properties, which often correlate with PET inhibition.
Table 4: PET Inhibition in Spinach Chloroplasts by Selected Carboxanilide Derivatives
| Compound | IC50 (µM) |
|---|---|
| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
This table provides data on the PET inhibitory activity of structurally related carboxanilide compounds to illustrate the potential for this class of molecules to act as PET inhibitors. nih.govmdpi.commdpi.com
Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl 3 Nitrobenzamide Analogues
Influence of Nitro Group Position and Number on Biological Activity
The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. nih.govresearchgate.net Its presence and position on the benzoyl ring of N-phenylbenzamide scaffolds are critical determinants of biological activity. The electron-withdrawing effect can facilitate interactions with nucleophilic sites within biological targets like enzymes or receptors. nih.gov
The position of the nitro group—ortho, meta, or para—on the benzoyl ring can drastically alter the efficacy and type of biological activity. While direct SAR studies on N-(2-methoxyphenyl)-3-nitrobenzamide are not extensively documented in the reviewed literature, principles can be drawn from related structures like chalcones and nitroimidazoles. For instance, in a series of nitro-containing chalcones, analogues with an ortho-nitro group exhibited the highest anti-inflammatory activity, whereas a para-nitro group was associated with the best vasorelaxant effects. mdpi.com This highlights that different positional isomers can interact preferentially with different biological targets. For nitroimidazoles, a clear distinction in activity is observed between 4-nitro and 5-nitro substituted compounds, where the position dictates the requirements for other structural features to confer activity. nih.gov In the case of the parent compound, the meta-position of the nitro group defines its specific electronic and steric profile, which would be expected to change significantly with isomeric relocation.
Increasing the number of nitro groups also has a profound impact. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides, a derivative featuring a second nitro group on the N-aryl ring (2-CH₃-5-NO₂) was found to be the most potent inhibitor of α-glucosidase. nih.gov This suggests that multiple electron-withdrawing groups can enhance binding affinity or activity in certain contexts. The compound 2',4-Dinitrobenzamide, an analogue with nitro groups on both phenyl rings, demonstrates how polynitration is a strategy used in chemical synthesis, though its specific biological profile was not detailed in the search results. nih.gov
| Compound Class | Nitro Position | Observed Biological Effect | Reference |
| Chalcone Analogues | Ortho (Ring A or B) | Highest anti-inflammatory activity | mdpi.com |
| Chalcone Analogues | Para (Ring B) | Highest vasorelaxant activity | mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | 4-nitro (benzoyl) & 5-nitro (N-aryl) | Most potent α-glucosidase inhibition | nih.gov |
| Nitroimidazoles | 4-nitro vs. 5-nitro | Distinct SAR profiles for aerobic/anaerobic activity | nih.gov |
Role of Methoxyphenyl Substitution Patterns on Pharmacological Profiles
A study on the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, which are structurally related to nitrobenzanilides, revealed that altering the nitro group's position relative to the fixed para-methoxyphenyl group significantly changes the intermolecular interactions and crystal packing. mdpi.com While these are sulfonamides, the principle applies: the relative positioning of the key functional groups dictates the three-dimensional structure and interactions. Moving the methoxy (B1213986) group from the ortho-position to the meta- or para-position in N-phenyl-3-nitrobenzamide analogues would similarly alter the molecular geometry and likely lead to different pharmacological outcomes. For example, the N-(4-methoxyphenyl) moiety is a common scaffold in biologically active compounds, such as N-(4-methoxyphenyl)pentanamide, which has shown anthelmintic properties. nih.gov This suggests the para-substituted pattern is well-tolerated for certain biological activities.
The ortho-methoxy group in the parent compound can potentially form intramolecular hydrogen bonds with the amide proton, which would restrict the molecule's conformational flexibility. This pre-organization can be either beneficial or detrimental to binding with a specific target, depending on the required conformation. Changing to a meta- or para-methoxy substitution would remove the possibility of this direct intramolecular interaction, granting more conformational freedom, which would in turn alter the binding profile.
| Compound Series | Aniline (B41778) Ring Substitution | Key Observation | Reference |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | 4-methoxy | Positional isomerism of the nitro group significantly affects intermolecular hydrogen bonding and crystal structure. | mdpi.com |
| N-(4-methoxyphenyl)pentanamide | 4-methoxy | Scaffold demonstrated anthelmintic activity, indicating its biological relevance. | nih.gov |
| This compound | 2-methoxy | Potential for intramolecular hydrogen bonding, restricting conformation. |
Impact of Peripheral Substituents and Hybrid Moieties on Bioactivity
The introduction of additional substituents onto either of the aromatic rings or the creation of hybrid molecules can lead to significant changes in bioactivity. SAR studies often explore a wide range of functional groups to probe the steric, electronic, and lipophilic requirements of the biological target.
In a study of 6-nitrobenzimidazole derivatives, the addition of hydroxyl or methoxy groups to a peripheral phenyl ring had a substantial effect on phosphodiesterase inhibitory activity, with di-hydroxyl substitutions leading to potent compounds. researchgate.net This demonstrates that even small additions can drastically change interactions with an enzyme's active site. A comprehensive study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives tested a variety of substituents on the amide nitrogen. nih.gov The results showed a wide range of inhibitory potential against α-glucosidase, with IC₅₀ values from 10.75 µM to 130.90 µM. nih.gov The most active compound had a phenyl ring with both a methyl (electron-donating) and a nitro (electron-withdrawing) group, highlighting that a specific combination of electronic effects can be optimal for activity. nih.gov
The concept of creating hybrid moieties involves combining the core benzanilide (B160483) structure with other pharmacophores to achieve synergistic effects or novel activities. For example, linking the core to other heterocyclic systems or known bioactive fragments can modulate the compound's properties and biological target profile.
| Compound Series | Peripheral Substituent(s) | Effect on Biological Activity (Target) | IC₅₀ (µM) | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | R = 2-CH₃-5-NO₂-phenyl | Most potent inhibitor (α-glucosidase) | 10.75 ± 0.52 | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | R = 4-Cl-phenyl | Moderate inhibitor (α-glucosidase) | 36.42 ± 0.94 | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | R = 2,4-di-Cl-phenyl | Moderate inhibitor (α-glucosidase) | 43.15 ± 1.22 | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | R = 4-F-phenyl | Weak inhibitor (α-glucosidase) | 80.12 ± 1.54 | nih.gov |
| 6-nitrobenzimidazoles | 2-(2,4-dihydroxyphenyl) | Potent inhibitor (Phosphodiesterase) | 9.1 ± 0.17 | researchgate.net |
| 6-nitrobenzimidazoles | 2-(4-methoxyphenyl) | Less potent inhibitor (Phosphodiesterase) | 48.7 ± 1.12 | researchgate.net |
Correlation of Molecular Descriptors (e.g., Lipophilicity) with Biological Outcomes
Molecular descriptors are numerical values that characterize the properties of a molecule, such as its lipophilicity, electronic nature, and size. Correlating these descriptors with biological activity through Quantitative Structure-Activity Relationship (QSAR) models is a key strategy in drug design.
Lipophilicity, often expressed as logP or logk, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For benzanilide-type compounds, lipophilicity is a significant driver of activity. In a study of ring-substituted salicylanilides and 4-nitrobenzamides, it was found that the nitro-substituted compounds were generally more lipophilic than their corresponding amino derivatives. mdpi.com For this series, an increase in lipophilicity was positively correlated with photosynthetic electron transport (PET) inhibiting activity. mdpi.com This suggests that for certain targets, greater lipophilicity enhances membrane transport and/or hydrophobic interactions within the binding site.
Besides lipophilicity, electronic parameters are also crucial. A QSAR study on 3-nitro-2,4,6-trihydroxy benzamides revealed that their PET-inhibitory activity was dependent on electronic descriptors. researchgate.net The electron-withdrawing nature of the nitro group, as well as other substituents, directly impacts how the molecule interacts with its target. QSAR models can combine multiple descriptors (steric, hydrophobic, electronic) to create a mathematical equation that predicts the biological activity of new, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. researchgate.netnih.gov
| Compound Series | Molecular Descriptor | Correlation with Biological Outcome | Reference |
| 4-Nitrobenzamides | Lipophilicity (log k) | Positively correlated with PET-inhibiting activity. | mdpi.com |
| 4-Nitrobenzamides | Lipophilicity (log k) | Nitro compounds were more lipophilic than amino analogues. | mdpi.com |
| 3-Nitro-2,4,6-trihydroxy benzamides | Electronic Parameters | PET-inhibitory activity was shown to depend on electronic parameters in the correlation analysis. | researchgate.net |
| Bicyclic nitroimidazoles | Multiple Descriptors (Steric, Electronic, etc.) | A 4-feature QSAR model was derived to rationalize MIC results against M. tuberculosis. | nih.gov |
Molecular Mechanisms of Action Pre Clinical Insights
Molecular Target Identification and Validation
Direct molecular targets for N-(2-methoxyphenyl)-3-nitrobenzamide have not yet been explicitly identified or validated in published preclinical studies. However, the chemical scaffold of benzanilide (B160483), to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. General studies on benzamides have indicated potential inhibitory activity against enzymes such as acetyl-CoA carboxylase and farnesyl transferase inhibitors. nih.gov
Furthermore, derivatives of nitrobenzamide have been investigated for various biological activities. For instance, more complex molecules incorporating a 3-nitrobenzoyl moiety, such as certain thiosemicarbazide (B42300) derivatives, have been assessed for their antimicrobial potential. mdpi.com These studies suggest that the nitrobenzamide core may contribute to interactions with microbial targets, although the specific proteins or enzymes involved were not delineated for the simpler this compound structure. The nitro group itself is a recognized bioactive functional group that could be responsible for secondary interactions within ligand-protein complexes. mdpi.com
Ligand-Protein Interaction Analysis
Detailed ligand-protein interaction analysis for this compound is currently absent from the scientific literature. Structural studies on a related isomer, N-(2-methoxyphenyl)-2-nitrobenzamide, provide some insight into the potential intermolecular forces at play. nih.gov The crystal structure of this related compound reveals the presence of N—H⋯O hydrogen bonds, which are crucial for stabilizing the compound within a crystal lattice and are indicative of its potential to form similar hydrogen bonds with protein residues in an active site. nih.gov
The dihedral angle between the two aromatic rings and the twist of the nitro group are significant structural parameters that would influence how the molecule fits into a protein's binding pocket. nih.gov In the 2-nitro isomer, the dihedral angle between the two aromatic rings is 28.9 (1)°, and the nitro group is twisted 40.2 (1)° out of the plane of its attached phenyl ring. nih.gov These specific geometric features would be critical in determining the complementarity of the ligand with a potential protein target.
Cellular Pathway Modulation by the Compound
There is no direct evidence from preclinical studies detailing the specific cellular pathways modulated by this compound. Research on other related methoxyphenyl and nitro-containing compounds offers some speculative insights. For example, studies on 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside have shown neuroprotective effects by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as regulating apoptosis-related gene expression. nih.gov While this compound is structurally distinct, it highlights that the methoxyphenyl moiety can be a component of molecules that influence cellular signaling related to oxidative stress and apoptosis.
The presence of the nitro group also suggests potential involvement in pathways sensitive to redox modulation. However, without specific studies on this compound, any discussion of its effects on cellular pathways remains speculative.
Future Research Directions and Potential Applications
Design and Synthesis of Advanced N-(2-methoxyphenyl)-3-nitrobenzamide Analogues
The core structure of this compound is ripe for the design and synthesis of advanced analogues to explore structure-activity relationships (SAR). Future synthetic efforts could focus on several key areas:
Modification of the Nitro Group: The nitro moiety can be reduced to an amino group, which can then serve as a handle for further derivatization. This could lead to the creation of new amides, sulfonamides, or Schiff bases, potentially altering the compound's biological profile.
Substitution on the Aromatic Rings: Introducing additional substituents (e.g., halogens, alkyls, or other methoxy (B1213986) groups) on either of the phenyl rings could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.
Amide Bond Replacement: Replacing the central amide linkage with bioisosteres such as sulfonamides, reverse amides, or stable linkages like thioureas could lead to analogues with improved metabolic stability or different biological activities. Research into related structures has shown that derivatives like thiosemicarbazides and semicarbazides can be synthesized from a 3-nitrobenzoyl precursor, demonstrating a viable synthetic pathway for creating diverse analogues. mdpi.com
A summary of potential analogue classes is presented below.
Table 1: Potential Analogues of this compound for Future Synthesis
| Analogue Class | Synthetic Precursor Moiety | Potential Biological Activity |
|---|---|---|
| Hydrazones | 3-Nitrobenzhydrazide (B147307) | Antibacterial, Antifungal, Antiviral mdpi.com |
| Thiosemicarbazides | 3-Nitrobenzoyl isothiocyanate | Antibacterial, Antitubercular mdpi.com |
| Semicarbazides | 3-Nitrobenzoyl isocyanate | Antibacterial mdpi.com |
Further Elucidation of Molecular Mechanisms
While the specific molecular mechanisms of this compound are not yet defined, research on related structures provides a roadmap for future investigations. For instance, many methoxy-substituted aromatic compounds are known to act as inhibitors of critical cellular processes.
Future research should aim to identify the precise molecular pathways affected by this compound and its derivatives. Studies on trimethoxyphenyl-based analogues have demonstrated mechanisms involving the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. semanticscholar.org Investigating whether this compound or its analogues share this or other mechanisms, such as kinase inhibition or enzyme inhibition (e.g., acetyl-CoA carboxylase), would be a significant step forward. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
The benzanilide (B160483) scaffold is associated with a broad spectrum of pharmacological effects, suggesting that this compound could be active in multiple therapeutic areas. researchgate.net Based on the activities of structurally similar compounds, several areas warrant exploration:
Antimicrobial Activity: Derivatives of 3-nitrobenzhydrazide have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, semicarbazide (B1199961) derivatives have exhibited potent antibacterial effects against strains like Enterococcus faecalis. mdpi.com This suggests that analogues of this compound could be developed as a new class of antibacterial agents.
Anticancer Activity: Numerous benzamides and sulfonamides are being investigated as anticancer agents. mdpi.com The methoxy-substituted phenyl ring is a feature of many compounds that inhibit tubulin polymerization, a validated target in cancer therapy. semanticscholar.org Furthermore, related benzimidazole (B57391) carboxamides have shown selective antiproliferative activity against breast cancer cell lines (MCF-7). nih.gov
Anticonvulsant Activity: Research on related thiadiazole derivatives containing a nitrobenzamide moiety has indicated potential for anticonvulsant activity, presenting another possible therapeutic avenue. researchgate.net
A table summarizing potential therapeutic applications is provided below.
Table 2: Potential Therapeutic Areas for this compound Analogues
| Therapeutic Area | Supporting Evidence from Related Compounds | Potential Molecular Targets |
|---|---|---|
| Oncology | Antiproliferative activity of trimethoxyphenyl and benzimidazole derivatives nih.govsemanticscholar.org | Tubulin, Protein Kinases researchgate.netsemanticscholar.org |
| Infectious Diseases | Antibacterial activity of semicarbazide and thiosemicarbazide (B42300) derivatives mdpi.com | Bacterial cell wall/membrane synthesis, essential enzymes mdpi.com |
Development of Advanced Computational Models for Prediction and Optimization
Computational chemistry offers powerful tools to accelerate the development of this compound analogues. Advanced computational models can be employed to predict biological activity and optimize molecular properties before undertaking costly and time-consuming synthesis.
Future research in this domain should include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, reactivity, and molecular mechanism of reactions, such as the cycloaddition reactions involving nitro-substituted compounds. mdpi.com This can help in designing more efficient synthetic routes.
Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction patterns of this compound analogues with potential biological targets, such as enzyme active sites or protein-protein interfaces. This would guide the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a synthesized library of analogues and their measured biological activities, it will be possible to predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis.
The systematic application of these computational strategies will be crucial for efficiently navigating the vast chemical space of possible analogues and unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-3-nitrobenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2-methoxyaniline under basic conditions (e.g., using triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C for exothermic reactions) are critical to minimize side products like unreacted intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) enhances purity. Yield optimization may require iterative adjustments of stoichiometry (1.2:1 acyl chloride to amine ratio) and inert atmosphere conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the methoxy proton signal at δ ~3.8–4.0 ppm (singlet, 3H) and aromatic protons split by nitro and amide groups (δ 7.5–8.5 ppm). The carbonyl (C=O) resonance appears at δ ~165–170 ppm in 13C NMR .
- FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 287.1 (calculated for C₁₄H₁₂N₂O₄) .
Q. How do the methoxy and nitro substituents affect the compound’s physicochemical properties?
- Methodological Answer : The electron-donating methoxy group increases solubility in polar aprotic solvents (e.g., DMSO, DMF), while the nitro group reduces solubility in aqueous media due to hydrophobicity. Stability studies under UV light and varying pH (e.g., pH 2–10 buffers) reveal degradation via nitro reduction or methoxy demethylation, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) often stem from assay conditions. Standardize protocols by:
- Using identical cell lines (e.g., HepG2 for cytotoxicity) and culture media .
- Validating target engagement via RNA polymerase inhibition assays (cf. ’s mechanism for related benzamides) .
- Applying statistical tools (e.g., ANOVA with post-hoc tests) to compare data across studies .
Q. What integrated computational-experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial RNA polymerase (PDB ID: 6ALB). Focus on hydrogen bonds between the nitro group and Arg678 or Val677 residues .
- Enzyme Kinetics : Perform Michaelis-Menten assays to quantify inhibition constants (Ki) and validate docking predictions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What design principles guide structure-activity relationship (SAR) studies for substituent modifications?
- Methodological Answer :
- Nitro Position : Moving the nitro group from meta to para (cf. ) alters electron-withdrawing effects, impacting binding affinity .
- Methoxy Substitution : Compare 2-methoxy vs. 2,4-dimethoxy derivatives () to assess steric effects on target engagement .
- Bioisosteric Replacement : Replace the nitro group with a cyano moiety (e.g., ) to modulate redox activity while retaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
